molecular formula C10H9ClN2 B1285058 4-Amino-7-chloro-8-methylquinoline CAS No. 948293-41-2

4-Amino-7-chloro-8-methylquinoline

Cat. No.: B1285058
CAS No.: 948293-41-2
M. Wt: 192.64 g/mol
InChI Key: FNGXNKXNUACWTL-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Amino-7-chloro-8-methylquinoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include various substituted quinolines and quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-8-methylquinoline involves its interaction with molecular targets and pathways within biological systems. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

4-Amino-7-chloro-8-methylquinoline can be compared with other similar compounds, such as:

  • 4-Amino-6-chloro-8-methylquinoline
  • 4-Amino-7-chloro-2-methylquinoline
  • 7-Chloro-4-hydroxy-8-methylquinoline
  • 4-Chloro-8-methoxy-3-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline
  • 4-Chloro-7-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 4-Chloro-8-methylquinazoline
  • 7-Chloro-8-methylquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity. The unique combination of amino, chloro, and methyl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

7-chloro-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGXNKXNUACWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589049
Record name 7-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-41-2
Record name 7-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-41-2
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